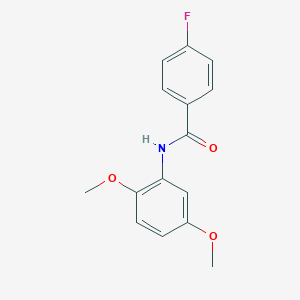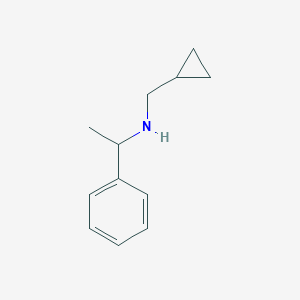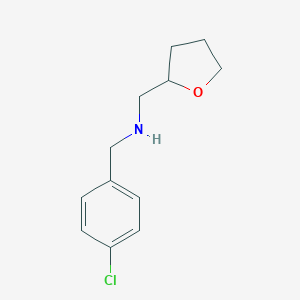![molecular formula C9H9BrO2S B185620 3-[(4-ブロモフェニル)スルファニル]プロパン酸 CAS No. 13735-04-1](/img/structure/B185620.png)
3-[(4-ブロモフェニル)スルファニル]プロパン酸
概要
説明
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromophenyl)sulfanyl]propanoic acid” consists of a bromophenyl group attached to a propanoic acid molecule via a sulfanyl (thiol) group . The InChI code for this compound is 1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
“3-[(4-Bromophenyl)sulfanyl]propanoic acid” is a white to light yellow or beige crystalline powder . It has a molecular weight of 261.14 g/mol .科学的研究の応用
化学的性質
“3-[(4-ブロモフェニル)スルファニル]プロパン酸” は、CAS番号13735-04-1、分子量261.14です . 通常は室温で保管され、粉末状です . 融点は115〜116℃です .
モノ異性体フタロシアニンの合成
この化合物は、モノ異性体1,8,15,22-置換(A3BおよびA2B2)フタロシアニンの合成および特性評価に使用できます . これらは、広範な非局在化π電子系を持つ、大きく平面的な分子であり、これにより独自の光学特性が得られます。 フォトダイナミック療法、有機太陽電池、ガスセンサーなど、さまざまな用途で使用されています .
神経毒性研究
この化合物の誘導体である4-(3-(4-ブロモフェニル)-5-(2,4-ジメトキシフェニル)-4,5-ジヒドロ-1H-ピラゾール-1-イル)ベンゼンスルホンアミド(B4)は、神経毒性 потенциалыの調査研究に使用されています . これには、脳のアセチルコリンエステラーゼ(AChE)活性とマロンジアルデヒド(MDA)レベル、および行動パラメーターと水泳能力に関する影響の研究が含まれます .
プロテオミクス研究
関連する化合物である2-(アセチルアミノ)-3-[(4-ブロモフェニル)スルファニル]プロパン酸は、プロテオミクス研究に使用されています . プロテオミクスは、特に構造と機能に関するタンパク質の大規模な研究です。 この化合物は、タンパク質相互作用の研究、タンパク質の同定、または翻訳後修飾の調査に潜在的に使用できます .
作用機序
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways that 3-[(4-Bromophenyl)sulfanyl]propanoic acid might affect
Pharmacokinetics
Its physical and chemical properties such as molecular weight (26114), density (162 g/cm3), and boiling point (388542ºC at 760 mmHg) could influence its pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of 3-[(4-Bromophenyl)sulfanyl]propanoic acid’s action are currently unknown . Understanding these effects would require further experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-[(4-Bromophenyl)sulfanyl]propanoic acid . .
特性
IUPAC Name |
3-(4-bromophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKAMPCZJIBUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13735-04-1 | |
| Record name | 3-(4-BROMOTHIOPHENOXY)PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)









![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)